

The Commercial Landscape of 3-Bromopropylamine Hydrobromide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *3-Bromopropylamine*

Cat. No.: *B098683*

[Get Quote](#)

For Immediate Release

[City, State] – December 18, 2025 – **3-Bromopropylamine** hydrobromide, a key building block in pharmaceutical and chemical synthesis, is widely available from a multitude of commercial suppliers. This technical guide offers an in-depth overview of its commercial availability, physicochemical properties, and applications, with a focus on its role in the synthesis of therapeutic agents. This guide is intended for researchers, scientists, and drug development professionals.

Commercial Availability

3-Bromopropylamine hydrobromide is readily accessible in various quantities and purities from major chemical suppliers. Researchers can source this compound in package sizes ranging from grams to kilograms, with purity levels typically at 98% or higher. The following table summarizes the offerings from several prominent suppliers.

Supplier	Catalog Number (Example)	Purity	Available Quantities
Thermo Scientific Chemicals	AAB2325414	98%	25 g, 100 g
Tokyo Chemical Industry (TCI)	B1263	>98.0%	25 g, 100 g, 500 g
Sigma-Aldrich	B79803	98%	100 g
Chem-Impex	06143	98%	Inquire for bulk
Fisher Scientific	AC107380250	98%	25 g, 100 g

Note: Pricing is subject to change and may vary based on quantity and supplier. It is recommended to consult the suppliers' websites for the most current information.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of **3-Bromopropylamine hydrobromide** is crucial for its safe handling, storage, and application in experimental work.

Property	Value	Reference
CAS Number	5003-71-4	[1]
Molecular Formula	$C_3H_8BrN \cdot HBr$ (or $C_3H_9Br_2N$)	[1]
Molecular Weight	218.92 g/mol	[1]
Appearance	White to off-white or pale cream/pink crystalline powder or chunks	[2] [3]
Melting Point	171-175 °C	[2]
Solubility	Soluble in water	[2]
Hygroscopicity	Hygroscopic	[3]
Storage	Store at room temperature in a dry, well-ventilated place under an inert atmosphere.	[3]

Applications in Synthesis

3-Bromopropylamine hydrobromide serves as a versatile intermediate in the synthesis of a wide range of organic molecules, particularly in the pharmaceutical industry. Its bifunctional nature, possessing both a primary amine and a bromoalkane, allows for its use as a linker and a precursor for introducing a propylamine moiety.

One notable application is in the synthesis of precursors for therapeutic agents such as Sibutramine, a norepinephrine-dopamine reuptake inhibitor previously used for the treatment of obesity. The synthesis of Sibutramine and its metabolites often involves the reaction of a Grignard reagent, which can be prepared from a protected form of **3-bromopropylamine**, with a cyclobutanecarbonitrile derivative.

It is also utilized in the development of topoisomerase inhibitors, which are a class of anticancer agents.[\[4\]](#) The propylamine group can be incorporated into larger molecular scaffolds to modulate their biological activity and pharmacokinetic properties.

Experimental Protocols

The following is a representative experimental protocol for a key reaction type involving a precursor derived from **3-bromopropylamine** hydrobromide, illustrating its utility in the synthesis of a pharmaceutical intermediate. This protocol is based on synthetic routes towards Sibutramine.

Reaction: Synthesis of a Sibutramine Precursor via Grignard Reaction

Objective: To synthesize 1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutan-1-amine, a key intermediate in the synthesis of Sibutramine, through the reaction of a Grignard reagent derived from a protected **3-bromopropylamine** with 1-(4-chlorophenyl)cyclobutanecarbonitrile.

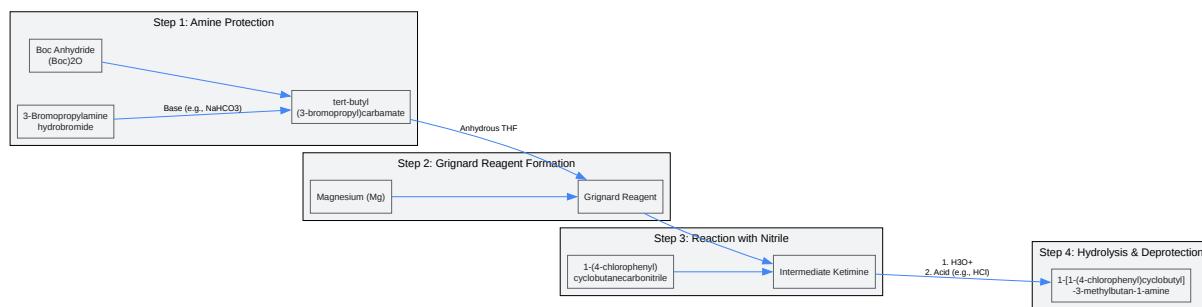
Materials:

- **3-Bromopropylamine** hydrobromide
- Di-tert-butyl dicarbonate (Boc₂O)
- Magnesium turnings
- Anhydrous tetrahydrofuran (THF)
- 1-(4-chlorophenyl)cyclobutanecarbonitrile
- Hydrochloric acid (HCl)
- Sodium bicarbonate (NaHCO₃)
- Anhydrous sodium sulfate (Na₂SO₄)
- Diethyl ether

Methodology:

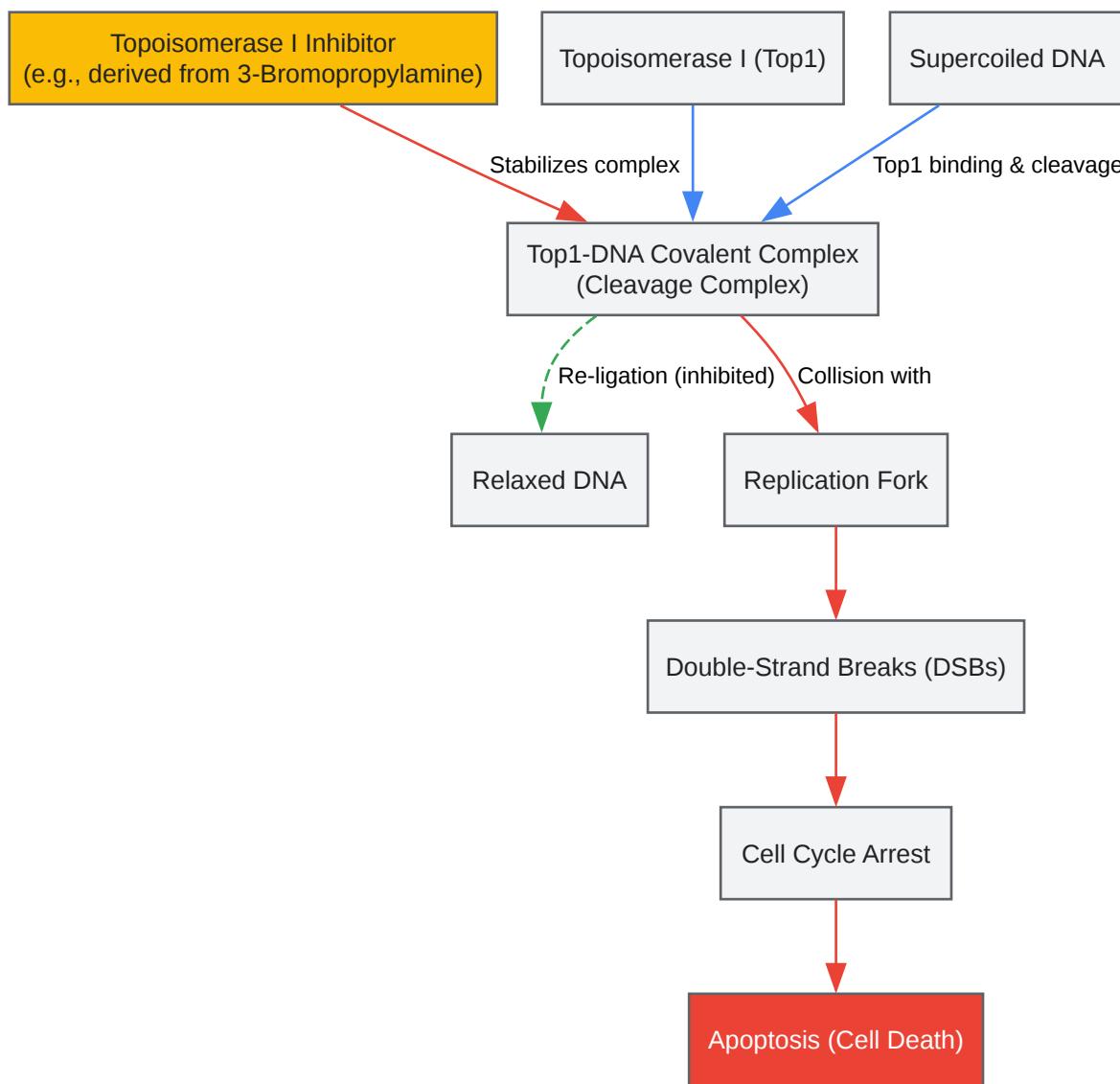
- Protection of the Amine:

- Dissolve **3-Bromopropylamine** hydrobromide in a suitable solvent (e.g., a mixture of water and dioxane).
- Add a base, such as sodium bicarbonate, to neutralize the hydrobromide salt.
- To the resulting solution, add di-tert-butyl dicarbonate (Boc_2O) and stir at room temperature overnight to yield tert-butyl (3-bromopropyl)carbamate.
- Extract the product with an organic solvent, dry the organic layer with anhydrous sodium sulfate, and concentrate under reduced pressure.


- Formation of the Grignard Reagent:
 - In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere (e.g., argon), place magnesium turnings.
 - Add a small crystal of iodine to initiate the reaction.
 - Dissolve the protected tert-butyl (3-bromopropyl)carbamate in anhydrous THF and add it dropwise to the magnesium turnings.
 - The reaction mixture is gently heated to initiate the formation of the Grignard reagent. Once initiated, the addition is continued at a rate that maintains a gentle reflux.
- Reaction with the Nitrile:
 - Dissolve 1-(4-chlorophenyl)cyclobutanecarbonitrile in anhydrous THF and cool the solution in an ice bath.
 - Slowly add the freshly prepared Grignard reagent to the nitrile solution with stirring.
 - After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
- Hydrolysis and Deprotection:
 - Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

- Extract the product with diethyl ether.
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- The resulting intermediate is then treated with a strong acid, such as hydrochloric acid in dioxane, to remove the Boc protecting group, yielding the desired primary amine intermediate.

- Purification:
 - The final product can be purified by column chromatography on silica gel.


Visualizing Chemical and Biological Processes

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for a Sibutramine precursor.

[Click to download full resolution via product page](#)

Caption: Mechanism of action of a Topoisomerase I inhibitor.

This technical guide provides a comprehensive starting point for researchers interested in utilizing **3-Bromopropylamine** hydrobromide in their synthetic endeavors. Its ready availability and versatile reactivity make it a valuable tool in the development of novel chemical entities with potential therapeutic applications. For detailed safety and handling information, it is imperative to consult the Safety Data Sheet (SDS) provided by the respective suppliers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Bromopropylamine hydrobromide | C₃H₉Br₂N | CID 78701 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. discovery.researcher.life [discovery.researcher.life]
- To cite this document: BenchChem. [The Commercial Landscape of 3-Bromopropylamine Hydrobromide: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b098683#commercial-availability-of-3-bromopropylamine-hydrobromide>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com